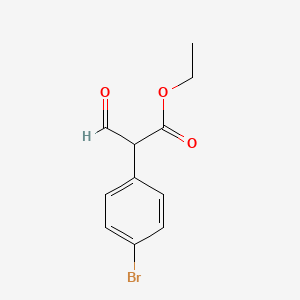
Ethyl 2-(4-bromophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-bromophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the para position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromophenyl)-3-oxopropanoate typically involves the esterification of 4-bromophenylacetic acid. One common method is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another method involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-bromophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Ethyl 2-(4-bromophenyl)-3-hydroxypropanoate.
Oxidation: 4-bromophenylacetic acid.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-3-oxopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromophenyl group can facilitate binding to certain proteins, affecting their function and leading to desired biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the carbonyl group at the 3-position.
4-Bromophenylacetic acid: The parent acid form of the ester.
Ethyl 2-(4-bromophenyl)-3-hydroxypropanoate: The reduced form of the compound.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3 |
InChI Key |
WQSBIFOIZAHURK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



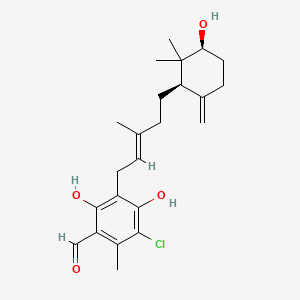
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
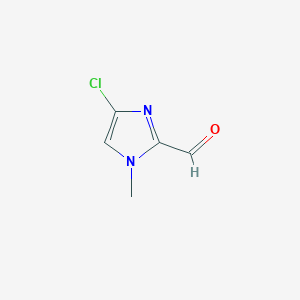
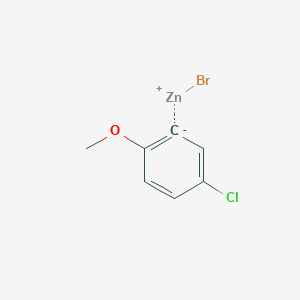
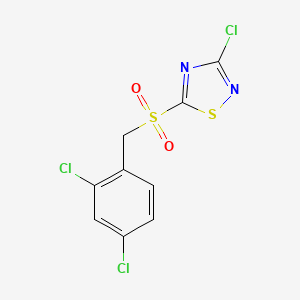
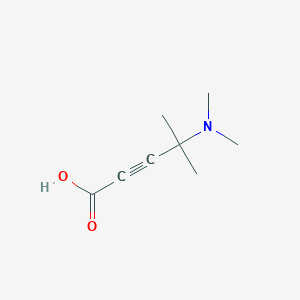

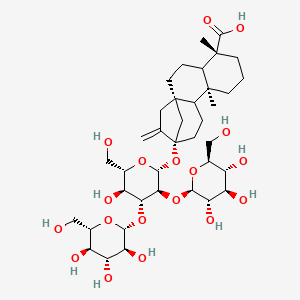
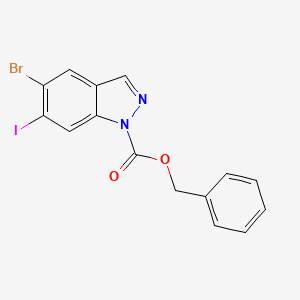
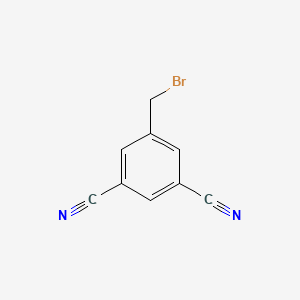

![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)

